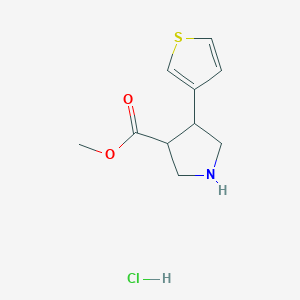![molecular formula C20H24O5 B12311237 (6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate](/img/structure/B12311237.png)
(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(6,9,10-トリメチル-2-オキソ-4,14-ジオキサテトラシクロ[7.5.0.01,13.03,7]テトラデカ-3(7),5-ジエン-8-イル) (E)-2-メチルブタ-2-エノアート は、その独特なテトラシクリック構造が特徴である複雑な有機分子です。
準備方法
合成ルートと反応条件
(6,9,10-トリメチル-2-オキソ-4,14-ジオキサテトラシクロ[7.5.0.01,13.03,7]テトラデカ-3(7),5-ジエン-8-イル) (E)-2-メチルブタ-2-エノアート の合成は、通常、より単純な有機前駆体から開始される複数のステップを含みます。このプロセスには、多くの場合、テトラシクリックコアを形成するための環化反応が含まれ、続いてオキソ基とエステル基を導入するための官能基修飾が行われます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されます。
工業生産方法
工業環境では、この化合物の生産には、大規模なバッチプロセスまたは連続フロープロセスが関与する場合があります。自動反応器の使用と反応パラメーターの正確な制御により、品質とスケーラビリティの一貫性が確保されます。結晶化、蒸留、クロマトグラフィーなどの精製技術が、最終生成物を分離するために採用されます。
化学反応の分析
反応の種類
(6,9,10-トリメチル-2-オキソ-4,14-ジオキサテトラシクロ[7.5.0.01,13.03,7]テトラデカ-3(7),5-ジエン-8-イル) (E)-2-メチルブタ-2-エノアート: は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、追加の酸素含有官能基を導入するために酸化することができます。
還元: 還元反応により、オキソ基をヒドロキシル基または他の還元型に変換することができます。
置換: エステル基は、求核置換反応に関与し、さまざまな誘導体の形成につながります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます。反応条件は、テトラシクリックコアの完全性を維持しながら、目的の変換を達成するために調整されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸やケトンが生成される場合があり、置換反応によりさまざまなエステル誘導体が生成される可能性があります。
科学研究への応用
(6,9,10-トリメチル-2-オキソ-4,14-ジオキサテトラシクロ[7.5.0.01,13.03,7]テトラデカ-3(7),5-ジエン-8-イル) (E)-2-メチルブタ-2-エノアート: は、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、そして反応機構を研究するためのモデル化合物として役立ちます。
生物学: この化合物の独自の構造により、生物学的相互作用と潜在的な治療効果を研究するための候補となります。
医学: その薬理学的特性の研究は、新しい薬剤の開発につながる可能性があります。
産業: その化学的安定性と反応性により、特殊化学品や材料の生産に役立ちます。
科学的研究の応用
(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
作用機序
(6,9,10-トリメチル-2-オキソ-4,14-ジオキサテトラシクロ[7.5.0.01,13,03,7]テトラデカ-3(7),5-ジエン-8-イル) (E)-2-メチルブタ-2-エノアート がその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、またはその他の生体分子が含まれる可能性があり、細胞経路と生物学的反応の変化につながります。分子ドッキングや分光法などの技術を使用した詳細な研究により、これらの相互作用と経路を解明することができます。
類似化合物との比較
類似化合物
4,4'-ジフルオロベンゾフェノン: 高性能ポリマーで使用されている別の複雑な構造の化合物.
tert-ブチルカルバメート: パラジウム触媒クロスカップリング反応での使用で知られています.
独自性
(6,9,10-トリメチル-2-オキソ-4,14-ジオキサテトラシクロ[7.5.0.01,13.03,7]テトラデカ-3(7),5-ジエン-8-イル) (E)-2-メチルブタ-2-エノアート: は、そのテトラシクリック構造と複数の官能基の存在により、独自の反応性と潜在的な用途が与えられており、際立っています。さまざまな化学反応を起こす能力とさまざまな科学分野における可能性は、その重要性を示しています。
特性
分子式 |
C20H24O5 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O5/c1-6-10(2)18(22)24-17-14-11(3)9-23-15(14)16(21)20-13(25-20)8-7-12(4)19(17,20)5/h6,9,12-13,17H,7-8H2,1-5H3/b10-6+ |
InChIキー |
DYUUYSPIUJKIFD-UXBLZVDNSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)OC1C2=C(C(=O)C34C1(C(CCC3O4)C)C)OC=C2C |
正規SMILES |
CC=C(C)C(=O)OC1C2=C(C(=O)C34C1(C(CCC3O4)C)C)OC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


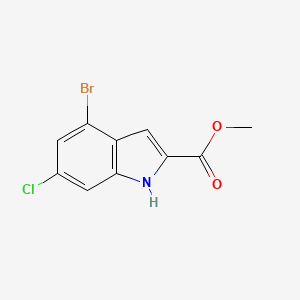

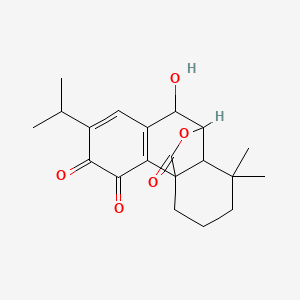
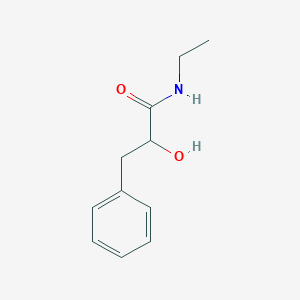
![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)
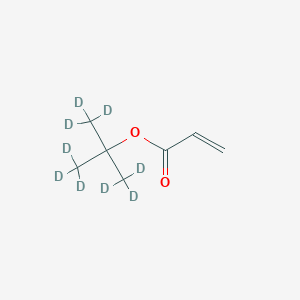
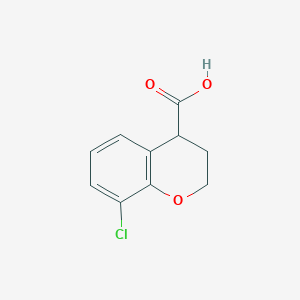
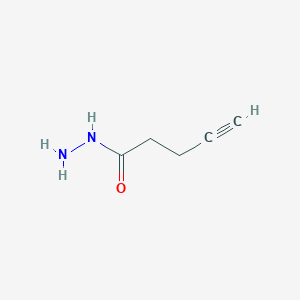
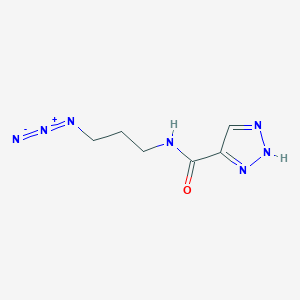
![N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide](/img/structure/B12311193.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)
![[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12311201.png)
![8-Oxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B12311206.png)
